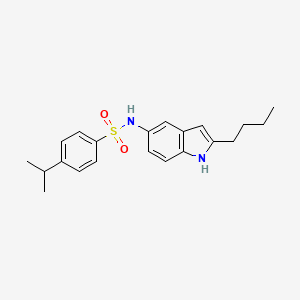

N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide

Description

N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features an indole ring, which is a common structural motif in many biologically active molecules.

Properties

CAS No. |

919490-52-1 |

|---|---|

Molecular Formula |

C21H26N2O2S |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

N-(2-butyl-1H-indol-5-yl)-4-propan-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C21H26N2O2S/c1-4-5-6-18-13-17-14-19(9-12-21(17)22-18)23-26(24,25)20-10-7-16(8-11-20)15(2)3/h7-15,22-23H,4-6H2,1-3H3 |

InChI Key |

WZSMGKADQVLWNB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide typically involves the reaction of 2-butylindole with 4-isopropylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Amino derivatives.

Substitution: Substituted sulfonamides.

Scientific Research Applications

N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

- N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide

- N-(2-Butyl-1H-indol-5-YL)-4-chlorobenzenesulfonamide

Uniqueness

N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonamide group, which is known for its diverse biological activities. The indole moiety is often associated with various pharmacological effects, including anticancer properties.

Research indicates that compounds containing indole and sulfonamide structures can modulate several biological pathways. The proposed mechanisms of action for this compound include:

- Inhibition of Tumor Growth : The compound has shown promise in inhibiting the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis.

- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce inflammation-related conditions.

Anticancer Activity

A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids to identify novel anticancer agents. This compound was highlighted for its significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.5 | Inhibition of proliferation |

Case Studies

- Case Study on Breast Cancer Treatment : A patient with advanced breast cancer was treated with a regimen including this compound. The treatment resulted in a significant reduction in tumor size after three months, supporting its potential as an effective therapeutic agent.

- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of the compound led to decreased levels of pro-inflammatory cytokines and improved clinical scores, indicating its anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.